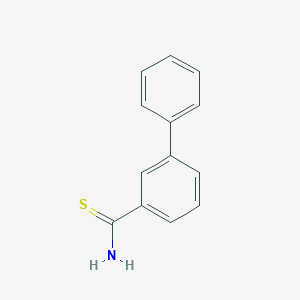

Biphenyl-3-carbothioic acid amide

説明

Synthesis Analysis

The synthesis of compounds related to Biphenyl-3-carbothioic acid amide, such as fatty acid amide hydrolase inhibitors, involves the structural modification of biphenyl-3-yl alkylcarbamates. Notably, significant potency improvements have been observed with specific derivatives, indicating the importance of shape complementarity and hydrogen bonding in obtaining highly potent inhibitors (Mor et al., 2008). Additionally, catalytic chemical amide synthesis methods have been developed for direct amide bond synthesis between carboxylic acids and amines at room temperature, showcasing advancements toward peptide synthesis (Mohy El Dine et al., 2015).

Molecular Structure Analysis

Studies on biphenyl-based amino acids designed to nucleate β-sheet structure in peptides provide insights into the molecular structure and hydrogen bonding capabilities of biphenyl derivatives. These studies have shown how specific structural modifications can influence molecular interactions and stability (Nesloney & Kelly, 1996).

Chemical Reactions and Properties

The reactivity of compounds similar to Biphenyl-3-carbothioic acid amide with various reactants, including electrophiles and nucleophiles, has been studied, revealing potential for creating diverse derivatives through regioselective reactions (Fathalla et al., 2002). Additionally, the development of catalytic methods for the direct formation of amides from carboxylic acids and amines highlights the versatility and efficiency of these chemical transformations (Lundberg et al., 2014).

Physical Properties Analysis

The synthesis and evaluation of compounds such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid provide detailed insights into the physical properties, including crystalline structure and spectroscopic characteristics, demonstrating the compound's nonlinear optical activity (Tamer et al., 2015).

Chemical Properties Analysis

Research on the catalytic activation of amide bonds and the efficient synthesis of amides from non-activated carboxylic acids and amines has expanded our understanding of the chemical properties of amide compounds. These studies have revealed mechanisms that facilitate amide formation, emphasizing the role of catalysts and the impact of structural modifications on reactivity and selectivity (Chaudhari & Gnanaprakasam, 2018).

科学的研究の応用

Summary of the Application

The study describes a technology for generating important amide and peptide bonds from carboxylic acids and amines that avoids traditional coupling reagents .

Methods of Application

The processes developed rely on thioester formation, using a simple dithiocarbamate, and are safe and green . They rely on Nature-inspired thioesters that are then converted to the targeted functionality .

Results or Outcomes

The study presents a new method for the formation of amide/peptide bonds that is more environmentally friendly and avoids the use of traditional coupling reagents .

2. Silane-Mediated Direct Amide Coupling of Carboxylic Acids and Amines

Summary of the Application

The study presents a straightforward method for the direct synthesis of amides from amines and carboxylic acids .

Methods of Application

The method uses diphenylsilane with N-methylpyrrolidine for the synthesis of amides from amines and carboxylic acids without exclusion of air or moisture .

Results or Outcomes

Various amides are made efficiently, and broad functional group compatibility is shown through a Glorius robustness study .

3. Scalable Synthesis and Reactions of Biphenyl Derivatives

Summary of the Application

The study provides recent developments in the current status and latest synthetic methodologies of biphenyl derivatives .

Methods of Application

The study investigates detailed discussions of several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions supported by their mechanistic pathways .

Results or Outcomes

The review covers a wide range of biological and medicinal applications of the synthesized compounds involving patented approaches in the last decade corresponding to investigating the crucial role of the biphenyl structures in APIs .

4. Syntheses of New Amide Linked 1,2,3-Triazoles

Summary of the Application

The study presents the synthesis of new 1,2,3-triazoles derived from naphthols via the click chemistry approach .

Methods of Application

The synthesized triazole derivatives were evaluated for their antifungal, antioxidant and antitubercular activities .

Results or Outcomes

The molecular docking study has also been conducted to rationalize the observed biological activity data .

5. Efficient and Accessible Silane-Mediated Direct Amide Coupling

Summary of the Application

The study presents a straightforward method for the direct synthesis of amides from amines and carboxylic acids without exclusion of air or moisture .

Methods of Application

The method uses diphenylsilane with N-methylpyrrolidine for the synthesis of amides from amines and carboxylic acids . A gram-scale synthesis demonstrates the scalability of this method .

Results or Outcomes

Various amides are made efficiently, and broad functional group compatibility is shown through a Glorius robustness study .

6. Synthesis of Biphenyl Derivatives: Applications and Biological Aspects

Summary of the Application

The review provides recent developments in the current status and latest synthetic methodologies of biphenyl derivatives .

Methods of Application

The review investigates detailed discussions of several metalated chemical reactions related to biphenyl scaffolds .

Results or Outcomes

This review covers a wide range of biological and medicinal applications of the synthesized compounds involving patented approaches in the last decade .

Safety And Hazards

特性

IUPAC Name |

3-phenylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NS/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMWXOYPRCHOGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576942 | |

| Record name | [1,1'-Biphenyl]-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biphenyl-3-carbothioic acid amide | |

CAS RN |

175691-91-5 | |

| Record name | [1,1′-Biphenyl]-3-carbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175691-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1'-Biphenyl]-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)

acetic acid](/img/structure/B66199.png)

![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)

![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)